molecular formula C20H19NO4 B4788464 quinolin-8-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate

quinolin-8-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B4788464
M. Wt: 337.4 g/mol
InChI Key: JLGLQCSANJATHP-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4,7,7-trimethyl-2,3-dioxobicyclo[221]heptane-1-carboxylate is a complex organic compound with a unique structure that combines a quinoline moiety with a bicyclic heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of quinolin-8-ol with 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Quinolin-8-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of quinolin-8-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-8-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate is unique due to its combination of a quinoline moiety with a bicyclic heptane ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

quinolin-8-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-18(2)19(3)9-10-20(18,16(23)15(19)22)17(24)25-13-8-4-6-12-7-5-11-21-14(12)13/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGLQCSANJATHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(=O)C2=O)C(=O)OC3=CC=CC4=C3N=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
quinolin-8-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
quinolin-8-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
quinolin-8-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
quinolin-8-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 5
quinolin-8-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
Reactant of Route 6
quinolin-8-yl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate

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